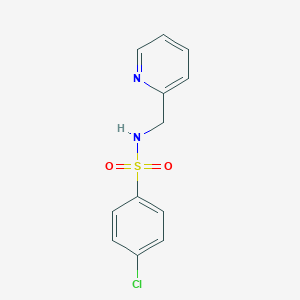
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is an organic compound with the molecular formula C11H8ClN It is characterized by the presence of a chloro-substituted indan ring system attached to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile typically involves the reaction of 2-chloroindanone with acetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce amine-substituted compounds.
科学的研究の応用
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- (Z)-(2-Bromoindan-1-ylidene)acetonitrile
- (Z)-(2-Fluoroindan-1-ylidene)acetonitrile
- (Z)-(2-Methylindan-1-ylidene)acetonitrile
Uniqueness
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro substituent is advantageous.
特性
分子式 |
C11H8ClN |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
(2Z)-2-(2-chloro-2,3-dihydroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-7-8-3-1-2-4-9(8)10(11)5-6-13/h1-5,11H,7H2/b10-5- |
InChIキー |
XXMYJIWLVOGMKK-YHYXMXQVSA-N |
SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
異性体SMILES |
C1C(/C(=C\C#N)/C2=CC=CC=C21)Cl |
正規SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
![(E)-1-(4-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one](/img/structure/B231239.png)
![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)


![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B231249.png)



